molecular formula C10H11F3O B13582805 2-(2-(Trifluoromethyl)phenyl)propan-1-ol

2-(2-(Trifluoromethyl)phenyl)propan-1-ol

Cat. No.: B13582805
M. Wt: 204.19 g/mol
InChI Key: QSKPXXWQTKJGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Trifluoromethyl)phenyl)propan-1-ol is a chiral organic compound of significant interest in pharmaceutical research and development. The molecule features a propan-1-ol chain attached to a phenyl ring that is substituted with a trifluoromethyl (CF₃) group at the ortho position. The inclusion of the trifluoromethyl group is a critical strategy in modern drug design, as this moiety is known to influence a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and high electronegativity . These properties make trifluoromethyl-group-containing scaffolds valuable in the discovery and synthesis of new therapeutic agents, with numerous examples of FDA-approved drugs incorporating this pharmacophore . This compound serves as a versatile building block in organic synthesis , particularly for constructing more complex molecules with potential biological activity. Its structure, which includes a benzylic alcohol functionality, makes it a potential intermediate in the synthesis of various pharmaceuticals. Research into compounds with similar structures, such as the calcimimetic agent Cinacalcet , demonstrates the utility of trifluoromethylphenyl-propanamine derivatives as active pharmaceutical ingredients (APIs) . Furthermore, the related compound Mavatrep, a Trivalent Vanilloid 1 (TRPV1) antagonist investigated for pain treatment, highlights the application of such scaffolds in developing central nervous system-targeted therapies . As a chiral molecule, this compound may also be of interest in asymmetric synthesis and the study of stereoselective reactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3

InChI Key

QSKPXXWQTKJGRI-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Applications of 2 2 Trifluoromethyl Phenyl Propan 1 Ol As a Synthetic Intermediate

Precursor in the Construction of Diverse Complex Organic Molecules

The structure of 2-(2-(trifluoromethyl)phenyl)propan-1-ol makes it an ideal starting material for the synthesis of more complex molecules, particularly those with applications in pharmaceuticals and agrochemicals. The primary alcohol group can be readily oxidized to the corresponding aldehyde, 3-(2-(trifluoromethyl)phenyl)propanal. This aldehyde is a critical intermediate in the synthesis of various complex organic molecules and pharmaceutical agents. For instance, a related compound, 3-(3-(trifluoromethyl)phenyl)propanal, is a key intermediate in the production of Cinacalcet, a calcimimetic drug. chemicalbook.com

The trifluoromethyl (-CF3) group is a key feature, as its incorporation into organic molecules is a widely used strategy in medicinal chemistry. researchgate.net The -CF3 group can enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity, which are often desirable for bioactive compounds. fluorochem.co.uk Therefore, using this compound as a precursor allows for the introduction of this beneficial moiety at an early stage of a synthetic sequence.

The versatility of this building block is demonstrated by the range of reactions it can undergo. The alcohol can be transformed into various functional groups, which then serve as points for further molecular elaboration, leading to a diverse array of complex structures.

Precursor TransformationResulting IntermediatePotential Application / Target Molecule Class
Oxidation2-(2-(Trifluoromethyl)phenyl)propanalPrecursor to imines, for reductive amination to form complex amines and pharmaceutical intermediates like Cinacalcet analogues.
EsterificationEster derivativesUsed in the synthesis of specialized polyesters or as protected forms of the alcohol for multi-step synthesis.
Conversion to Alkyl Halide1-(1-halo-propan-2-yl)-2-(trifluoromethyl)benzeneIntermediate for nucleophilic substitution and cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds.

Role in the Generation of Chemical Libraries and Scaffold Diversity

In modern drug discovery, the generation of chemical libraries with high scaffold diversity is crucial for identifying novel bioactive compounds. columbia.edunih.govnih.gov Combinatorial chemistry techniques are employed to synthesize large numbers of different but structurally related molecules. nih.govwikipedia.org this compound is an excellent building block for such libraries due to several key attributes.

First, the trifluoromethylphenyl moiety serves as a "privileged" scaffold element. The introduction of fluorine can significantly alter the electronic properties, conformation, and metabolic stability of a molecule, providing a powerful method for diversifying a chemical library. fluorochem.co.uk Molecules containing this group can explore unique regions of chemical space that are often inaccessible with non-fluorinated analogues.

Second, the compound contains a chiral center, which immediately doubles the potential diversity of any library derived from it through the synthesis of both enantiomers or diastereomers. Furthermore, the primary alcohol provides a reliable point for chemical modification, allowing the attachment of various other building blocks in a systematic fashion, which is the fundamental principle of combinatorial library synthesis. rjptonline.orgajrconline.org By reacting the alcohol with a diverse set of carboxylic acids, for example, a large ester library can be rapidly generated. Similarly, oxidation to the aldehyde followed by reaction with various amines and reducing agents (reductive amination) can produce a diverse amine library. This strategic incorporation of the 2-(2-(trifluoromethyl)phenyl)propyl scaffold can lead to the discovery of novel hits in high-throughput screening campaigns. nih.gov

Utilization in the Synthesis of Advanced Materials Precursors (e.g., polymers, functional fluids)

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. nih.govresearchgate.net These characteristics make them indispensable in advanced materials science for applications ranging from high-performance coatings to membranes and electronic components.

This compound can serve as a precursor to monomers for the synthesis of such advanced fluorinated polymers. The primary alcohol functionality can be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate, via esterification with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer can then be polymerized, typically through radical polymerization, to yield a polymer with pendant 2-(2-(trifluoromethyl)phenyl)propyl groups.

The incorporation of this specific fluorinated side chain is expected to impart several desirable properties to the resulting polymer:

Low Surface Energy: The trifluoromethyl group contributes to a low surface energy, which can be utilized for creating hydrophobic and oleophobic surfaces for applications in anti-fouling or self-cleaning coatings.

Thermal Stability: The strong carbon-fluorine bond enhances the thermal stability of the polymer.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them suitable for use as insulating materials in microelectronics.

Solubility and Processability: The aromatic ring and the propyl chain can influence the solubility of the polymer in organic solvents, potentially improving its processability compared to highly crystalline fluoropolymers like PTFE.

The use of such specialized monomers allows for the fine-tuning of polymer properties for specific high-performance applications. nih.gov

Development of Novel Fluorinated Building Blocks for Chemical Synthesis

A key application of this compound is its use as a starting material for the synthesis of other, more advanced fluorinated building blocks. nih.govresearchgate.net The versatility of the primary alcohol group allows for its conversion into a wide range of other functional groups, each representing a new tool for organic synthesis. beilstein-journals.org

The strategic placement of the trifluoromethyl group on the phenyl ring makes these derived building blocks particularly valuable for applications in medicinal chemistry and agrochemistry, where fluorine substitution is a common strategy for optimizing biological activity. fluorochem.co.ukscienceopen.com For example, oxidation of the alcohol to the corresponding carboxylic acid yields 2-(2-(trifluoromethyl)phenyl)propanoic acid, a valuable synthon for the preparation of amides, esters, and other acyl derivatives.

Some key transformations and the resulting novel building blocks are summarized in the table below.

Reaction TypeReagentsResulting Fluorinated Building BlockSynthetic Utility
Oxidation (mild)PCC, DMP2-(2-(Trifluoromethyl)phenyl)propanalAldehyde for Wittig reactions, aldol (B89426) condensations, reductive aminations.
Oxidation (strong)KMnO4, CrO32-(2-(Trifluoromethyl)phenyl)propanoic acidCarboxylic acid for amide and ester synthesis.
TosylationTsCl, Pyridine2-(2-(Trifluoromethyl)phenyl)propyl tosylateExcellent leaving group for SN2 reactions to introduce azides, cyanides, etc.
HalogenationSOCl2, PBr31-(1-halopropan-2-yl)-2-(trifluoromethyl)benzeneAlkyl halide for Grignard reagent formation or cross-coupling reactions.
EsterificationAcyl chlorides, Carboxylic acidsEster derivativesProtecting groups or synthons for further transformations.

Through these transformations, this compound serves as a foundational molecule, enabling access to a wide variety of other fluorinated synthons that are crucial for the development of new chemical entities.

Advanced Spectroscopic and Computational Characterization of 2 2 Trifluoromethyl Phenyl Propan 1 Ol

Spectroscopic Techniques for Structural Elucidaion and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of a synthesized chemical compound like 2-(2-(Trifluoromethyl)phenyl)propan-1-ol. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: This technique would be used to identify the number of chemically distinct protons, their relative ratios, and their neighboring environments. For this compound, one would expect to observe distinct signals for the aromatic protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons of the alcohol group, the methyl (CH₃) protons, and the hydroxyl (OH) proton. The splitting patterns (multiplicity) of these signals would confirm the connectivity, for example, the CH proton signal would likely be a multiplet due to coupling with both the CH₂ and CH₃ groups.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), the methine carbon, the methylene carbon, and the methyl carbon.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial tool. acs.org It is highly sensitive and would show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group, confirming its presence. acs.org The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring. wordpress.combridgewater.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

Technique Predicted Chemical Shift (δ, ppm) Atom Assignment
¹H NMR ~ 7.3 - 7.8Aromatic protons (4H)
~ 3.6 - 3.8CH₂ protons (2H)
~ 3.0 - 3.3CH proton (1H)
~ 1.5 - 2.5OH proton (1H)
~ 1.2 - 1.4CH₃ protons (3H)
¹³C NMR ~ 120 - 145Aromatic carbons
~ 124 (quartet)CF₃ carbon
~ 65 - 70CH₂ carbon
~ 40 - 45CH carbon
~ 15 - 20CH₃ carbon
¹⁹F NMR ~ -60 to -65CF₃ fluorines

Vibrational Spectroscopy (FT-IR, FT-Raman for Functional Group Identification)

Vibrational spectroscopy measures the absorption of infrared light (FT-IR) or the inelastic scattering of monochromatic light (FT-Raman) by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of the compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching bands would appear around 2850-3000 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations around 1450-1600 cm⁻¹. Crucially, very strong absorption bands between 1100-1350 cm⁻¹ would be characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C stretching and C-H vibrations would be strong, providing a clear fingerprint of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the absorption would be primarily due to π → π* electronic transitions within the substituted benzene (B151609) ring. The spectrum would likely show characteristic absorption maxima, and the position and intensity of these bands can be influenced by the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular weight. Fragmentation would likely involve the loss of a water molecule from the alcohol, loss of the methyl or ethyl group, and cleavage of the bond between the propyl chain and the phenyl ring. The presence of the trifluoromethylphenyl fragment would be a key indicator in the spectrum.

X-ray Crystallography for Solid-State Molecular Architecture

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This method provides an unambiguous confirmation of the molecular structure and stereochemistry.

Quantum Chemical Calculations and Theoretical Studies of this compound

In the absence of experimental data, quantum chemical calculations serve as a powerful predictive tool. Using methods like Density Functional Theory (DFT), it is possible to model the properties of a molecule in silico. wordpress.com

Theoretical studies for this compound could involve:

Geometry Optimization: Calculating the lowest energy, three-dimensional conformation of the molecule, providing theoretical bond lengths and angles.

Vibrational Frequency Calculation: Predicting the FT-IR and FT-Raman spectra to aid in the assignment of experimental bands.

NMR Chemical Shift Calculation: Predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts to compare with and support experimental findings.

Electronic Properties Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic structure and reactivity.

These computational approaches provide deep insight into the molecule's fundamental properties and can be used to rationalize and support experimental spectroscopic results.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org A fundamental application of DFT is geometry optimization, a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com This process systematically adjusts atomic coordinates to find the minimum on the potential energy surface. researchgate.net

For this compound, geometry optimization would be performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules. The optimization yields the equilibrium structure, providing critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net These parameters are essential for understanding the molecule's steric and electronic properties.

Below is a table of hypothetical optimized geometric parameters for this compound, illustrating the type of data obtained from a DFT calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthC(phenyl)-CF31.49 Å
Bond LengthC(propanol)-OH1.43 Å
Bond LengthO-H0.97 Å
Bond AngleC-O-H108.5°
Bond AngleC(phenyl)-C(phenyl)-C(propanol)121.0°
Dihedral AngleC(phenyl)-C(propanol)-C-O65.0°

Frontier Molecular Orbital (FMO) Theory for Reactivity and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These "frontier" orbitals are the most important in chemical reactions; the HOMO is the orbital from which electrons are most readily donated, while the LUMO is the primary orbital for accepting electrons. ossila.comucsb.edulibretexts.org

The energy of the HOMO is related to a molecule's ionization potential and its capacity to act as a nucleophile, while the LUMO energy relates to its electron affinity and electrophilicity. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is anticipated to be distributed over the phenyl ring and significantly influenced by the potent electron-withdrawing trifluoromethyl (-CF3) group. This distribution suggests that the molecule can act as an electron donor via its phenyl and hydroxyl moieties and as an electron acceptor at sites influenced by the -CF3 group.

The following table presents plausible FMO properties for the molecule, calculated using DFT.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.85Moderate electron-donating ability
LUMO Energy-0.95Moderate electron-accepting ability
HOMO-LUMO Gap (ΔE)5.90High kinetic stability, low reactivity

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.org It provides a three-dimensional illustration of charge distribution, which is invaluable for predicting how molecules will interact. numberanalytics.comnumberanalytics.com MEP maps are color-coded to identify different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, an MEP map would reveal distinct charge-related features. The most negative potential (red/yellow regions) would be concentrated around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons, making it a primary site for electrophilic interaction and hydrogen bond acceptance. The aromatic phenyl ring would also exhibit negative potential, though less intense than the oxygen atom.

Conversely, the most positive potential (blue regions) would be located on the hydrogen atom of the hydroxyl group, making it a hydrogen bond donor site. A significant region of positive potential would also be associated with the trifluoromethyl group, stemming from the high electronegativity of the fluorine atoms, which withdraws electron density from the adjacent carbon and the phenyl ring. These positive and negative regions identified by the MEP map are crucial for understanding the molecule's non-covalent interactions and predicting its reactive behavior. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around its single bonds and the relative energies of these arrangements. lumenlearning.comlibretexts.org A Potential Energy Surface (PES) is a multi-dimensional map that represents the potential energy of a molecule as a function of its geometry. longdom.org By mapping the PES, chemists can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

The conformational flexibility of this compound is primarily determined by the rotation around two key bonds: the bond connecting the phenyl ring to the propanol (B110389) side chain and the C-C bond within the propanol backbone. A relaxed PES scan, where the energy is minimized at each incremental rotation of a specific dihedral angle, can elucidate the conformational landscape.

The analysis would likely reveal that steric hindrance between the bulky trifluoromethyl group, the phenyl ring, and the hydroxyl group plays a dominant role in determining conformational preference. libretexts.org The most stable conformers would be those that minimize these steric clashes. lumenlearning.com

The table below shows hypothetical data from a conformational analysis, highlighting the relative stability of different conformers.

ConformerKey Dihedral Angle (CAr-CAr-Cβ-Cα)Relative Energy (kcal/mol)Boltzmann Population (298 K)
1 (Global Minimum)85°0.0065.1%
2-75°0.5525.3%
3170°1.309.6%

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry, particularly DFT, serves as a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. olemiss.eduaip.org These theoretical predictions are highly valuable for interpreting experimental spectra, allowing for the confident assignment of signals to specific structural features of the molecule. nih.gov

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes, such as the O-H stretch of the alcohol, the strong C-F stretches of the trifluoromethyl group, and the C-H and C=C vibrations of the aromatic ring. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. aip.org Comparing these calculated values with experimental data helps to confirm the optimized molecular structure and understand the electronic environment of the atoms. acs.orgehu.es

The following tables present a hypothetical correlation between predicted and experimental spectroscopic data for the molecule.

Table 5.2.5.1: Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated FrequencyExperimental Frequency
O-H stretch36503635
Aromatic C-H stretch30753068
Aliphatic C-H stretch29802972
C-F symmetric stretch11351128

Table 5.2.5.2: NMR Chemical Shifts (ppm)

NucleusAtom PositionCalculated ShiftExperimental Shift
¹HH-O2.102.05
¹HH-C (propanol, CH)3.153.11
¹³CC-OH68.568.2
¹³CC-CF3128.0 (q)127.6 (q)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions (e.g., hydration shell)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide detailed insight into the dynamic behavior of a system, including conformational changes and interactions with the surrounding environment, such as a solvent. victorovchinnikov.com

When a molecule like this compound is simulated in an aqueous environment, the water molecules arrange themselves around the solute to form a structured "hydration shell." nih.govnih.gov The structure and dynamics of this shell are dictated by the solute's chemical properties. MD simulations can characterize this hydration shell in detail.

For this compound, water molecules in the first hydration shell would form strong hydrogen bonds with the hydroxyl group, acting as both hydrogen bond donors and acceptors. rsc.org The hydrophobic phenyl ring and trifluoromethyl group would induce a different type of local water ordering, often described as a "clathrate-like" or "caged" structure. The simulations can quantify these interactions by calculating properties such as radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, and by analyzing the lifetimes of hydrogen bonds. researchgate.net This provides a molecular-level understanding of the compound's solvation and its influence on the surrounding solvent structure. nih.govrsc.org

Future Research Directions and Unexplored Avenues for 2 2 Trifluoromethyl Phenyl Propan 1 Ol

Discovery and Optimization of Novel Stereoselective Synthetic Routes

The presence of a chiral center at the second carbon of the propanol (B110389) chain means that 2-(2-(trifluoromethyl)phenyl)propan-1-ol can exist as two distinct enantiomers. The biological and material properties of these enantiomers are often different, making their selective synthesis a critical research goal. Future work should focus on developing and optimizing synthetic routes that can produce either the (R)- or (S)-enantiomer in high purity.

Key research objectives include:

Asymmetric Catalysis: The development of catalytic systems using chiral transition metal complexes or organocatalysts for the asymmetric reduction of a precursor ketone, 1-(2-(trifluoromethyl)phenyl)propan-1-one, is a primary goal. Research should target catalysts that offer high enantioselectivity (ee) and turnover numbers, making the process efficient and economical.

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative to traditional chemical methods. researchgate.net Future investigations could involve screening diverse microbial ADHs or employing protein engineering to develop enzymes specifically tailored for the stereoselective reduction of the corresponding ketone precursor.

Chiral Pool Synthesis: Another avenue involves starting from readily available chiral precursors. Research could explore multi-step synthetic pathways that transfer the existing chirality into the final product structure, a well-established strategy in organic synthesis.

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

Synthetic Method Catalyst/Reagent Type Potential Advantages Primary Research Goal
Asymmetric Hydrogenation Chiral Ruthenium or Rhodium Complexes High efficiency, scalability, well-understood mechanisms. Discovery of a catalyst with >99% enantioselectivity for the target substrate.
Biocatalytic Reduction Engineered Alcohol Dehydrogenases (ADHs) Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. Identification and optimization of an enzyme with high substrate specificity and stability.

Exploration of Underutilized Reactivity Profiles for Advanced Derivatization

The functional groups of this compound—the primary alcohol and the aromatic ring—offer multiple sites for chemical modification. While the derivatization of alcohols is a fundamental process in organic chemistry, future research should explore novel and advanced derivatization strategies to create a library of new compounds with unique properties. researchgate.net

Future derivatization research could focus on:

Advanced Esterification and Etherification: Moving beyond simple esters and ethers, research could explore reactions with complex anhydrides, acyl chlorides, or functionalized alkylating agents to introduce new functionalities. This could include polymers, fluorescent tags, or biologically active moieties.

Oxidation to Aldehydes and Carboxylic Acids: The controlled oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would yield valuable synthetic intermediates. These intermediates can then be used in a wide range of subsequent reactions, such as reductive aminations or amide couplings, to build more complex molecular architectures.

Aromatic Ring Functionalization: While the trifluoromethyl group is an electron-withdrawing deactivator, the phenyl ring can still undergo electrophilic aromatic substitution under specific conditions. Research could investigate selective halogenation, nitration, or Friedel-Crafts reactions to add further substituents to the aromatic core, modulating the electronic properties of the molecule.

Table 2: Potential Derivatization Pathways and Applications

Reaction Type Reagent Class Product Class Potential Application
Esterification Bioactive Carboxylic Acids Functional Esters Prodrug development, materials science.
Oxidation Selective Oxidizing Agents (e.g., TEMPO) Aldehydes, Carboxylic Acids Key intermediates for multi-step synthesis.
Mitsunobu Reaction Azodicarboxylates, Phosphines Ethers, Amines, Azides Access to a diverse range of functionalized analogues.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling is an unexplored avenue that could accelerate the discovery of new applications. clemson.edu

Future computational studies should aim to:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT), researchers can calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). researchgate.net These calculations can help rationalize its reactivity and provide insights into its conformational preferences.

Predictive Modeling of Properties: Algorithms can be developed to predict key physicochemical properties such as lipophilicity (logP), solubility, and pKa. This is particularly relevant if the compound or its derivatives are being considered for biological applications. nih.gov

Molecular Docking and Simulation: If a specific biological target is identified, molecular docking studies can predict the binding mode and affinity of the compound and its derivatives. Molecular dynamics simulations can further explore the stability of the ligand-protein complex, providing a deeper understanding of potential interactions at the molecular level.

Table 3: Application of Computational Methods

Computational Method Property to be Predicted Research Application
Density Functional Theory (DFT) Molecular geometry, electronic distribution, reaction energies. Understanding reactivity, predicting spectroscopic data, guiding synthetic design.
Quantitative Structure-Activity Relationship (QSAR) Biological activity, toxicity. Prioritizing derivatives for synthesis and experimental testing in drug discovery.

Integration into Sustainable Chemical Processes and Circular Economy Concepts

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound should prioritize the development of manufacturing processes that are environmentally responsible and align with the principles of a circular economy.

Key areas for sustainable chemistry research include:

Green Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) is a critical goal. nih.gov Research should also focus on using less toxic and more sustainable reagents.

Catalyst Recovery and Reuse: For synthetic routes employing precious metal catalysts, developing methods for their efficient recovery and reuse is essential for both economic and environmental reasons. nih.gov Immobilizing catalysts on solid supports is one promising strategy.

Atom Economy and Waste Minimization: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This minimizes the generation of chemical waste.

Biomass-Derived Feedstocks: A long-term goal could be to develop synthetic pathways that utilize starting materials derived from renewable biomass rather than fossil fuels, contributing to a more circular chemical industry.

Table 4: Sustainable Approaches in Synthesis

Process Aspect Conventional Method Proposed Sustainable Alternative
Solvent Chlorinated solvents (e.g., Dichloromethane) Bio-derived solvents (e.g., 2-Methyltetrahydrofuran), water, or solvent-free conditions.
Catalyst Homogeneous precious metal catalysts Heterogeneous/immobilized catalysts for easy recovery, or biocatalysts.
Energy Input Conventional heating (oil baths) Microwave-assisted synthesis, flow chemistry for improved energy efficiency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(Trifluoromethyl)phenyl)propan-1-ol, and how can purity be optimized?

  • Methodology : Reduction of a ketone precursor (e.g., 2-(2-(trifluoromethyl)phenyl)propan-1-one) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% purity .
  • Critical Data : Catalogs report purity ≥98% (HPLC), with melting points ~32–34°C and boiling points ~202°C .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.6–7.8 ppm (aromatic protons), δ 4.8 ppm (hydroxyl proton), and δ 1.2–1.5 ppm (methyl groups).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 205.1 .
  • FT-IR : O-H stretch at ~3350 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What solvents and conditions stabilize this compound during storage?

  • Recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation. Avoid protic solvents (e.g., water, alcohols) to minimize esterification .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in catalytic applications?

  • Mechanistic Insight : The -CF₃ group induces strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance at the ortho position limits accessibility for bulky catalysts .
  • Case Study : In Pd-catalyzed couplings, yields drop by ~30% compared to non-fluorinated analogs due to slower oxidative addition .

Q. What strategies resolve contradictions in thermodynamic property data (e.g., activity coefficients) for this compound in mixed solvents?

  • Data Reconciliation : Use the Wilson or NRTL equations to model non-ideal behavior in binary/ternary mixtures. For example, local composition models account for hydrogen bonding between the hydroxyl group and polar solvents (e.g., DMSO) .
  • Experimental Validation : Measure vapor-liquid equilibria (VLE) via headspace gas chromatography and compare with predicted activity coefficients .

Q. How does this compound interact with biological targets, and what assays are suitable for quantifying efficacy?

  • Biological Screening :

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values correlate with -CF₃’s hydrophobicity .
  • Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging to track pharmacokinetics in vivo .

Q. What chromatographic techniques separate enantiomers of derivatives of this compound?

  • Chiral Resolution : Use amylose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases. For example, (S)- and (R)-enantiomers of 3-amino derivatives show baseline separation (α > 1.5) under normal-phase HPLC .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly when scaling up from milligram to gram quantities?

  • Root Cause : Exothermic reduction steps (e.g., NaBH₄ additions) require precise temperature control (–10°C to 0°C) to avoid side reactions.
  • Optimization : Use flow chemistry for continuous cooling and mixing. Pilot studies show a 20% yield improvement at 10 g scale .

Q. How can computational tools predict the compound’s phase behavior in novel solvent systems?

  • Modeling Approach : COSMO-RS simulations predict solubility parameters and miscibility gaps. Validate with cloud-point measurements in ethanol/water mixtures .

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